molecular formula C14H11N3O B598682 N-Phenylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 15833-22-4

N-Phenylimidazo[1,2-a]pyridine-3-carboxamide

Número de catálogo: B598682
Número CAS: 15833-22-4
Peso molecular: 237.262
Clave InChI: LEKZXJRXEXOTKR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Phenylimidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core with a phenyl group attached to the carboxamide nitrogen. This scaffold has garnered attention in medicinal chemistry due to its versatility in targeting diverse biological pathways, including antitubercular () and anti-inflammatory (COX-2 inhibition) activities (). Its structural flexibility allows for modifications at multiple positions, enabling optimization of pharmacokinetic and pharmacodynamic properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenylimidazo[1,2-a]pyridine-3-carboxamide typically involves the reaction of 2-aminopyridine with acetophenones under oxidative conditions. A common method employs a copper(I)-catalyzed aerobic oxidative synthesis, which is compatible with a broad range of functional groups . Another approach involves the use of flavin and iodine as catalysts for an aerobic oxidative C-N bond-forming process .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and scalable catalytic systems to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

N-Phenylimidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities .

Mecanismo De Acción

The mechanism of action of N-Phenylimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as COX-2, by binding to their active sites . This interaction disrupts the normal function of the enzyme, leading to the desired therapeutic effect.

Comparación Con Compuestos Similares

Pharmacokinetic and Physicochemical Properties

  • Reduced lipophilicity in IPA derivatives with polar side chains improves aqueous solubility and metabolic stability .
  • Metabolic Stability : The 2,7-dimethyl IPA scaffold shows superior in vitro metabolic stability compared to earlier oxazoline analogs, attributed to reduced susceptibility to cytochrome P450 oxidation .

Table 2: Physicochemical Comparison

Compound Molecular Weight logP (Predicted) Metabolic Stability
N-Phenyl IPA ~280–300 2.8–3.5 Moderate
2,7-Dimethyl IPA 265.3 2.5 High
N-Benzyl-2,6-dimethyl IPA 279.34 3.2 Moderate
6-Chloro-2-ethyl IPA (WHO) 465.8 4.1 Not Reported

Target Specificity and Resistance Profiles

  • Antitubercular Mechanism : Microarray studies indicate that imidazo[1,2-a]pyridine-3-carboxamides likely target cytochrome bc1 complex in Mycobacterium tuberculosis, distinct from oxazole scaffolds .
  • COX-2 Inhibition : N-Phenyl derivatives with sulfonyl groups (e.g., 2-(4-(methylsulfonyl)phenyl) substituents) selectively inhibit COX-2, demonstrating scaffold adaptability .

Actividad Biológica

N-Phenylimidazo[1,2-a]pyridine-3-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the context of antimicrobial and anti-inflammatory properties. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, including one-pot reactions involving acetophenone and 2-aminopyridine under solvent-free conditions. This method has been noted for its efficiency and environmental benefits, yielding high product purity without the need for toxic solvents or catalysts .

The structure of this compound includes a phenyl ring attached to an imidazo[1,2-a]pyridine core, which is crucial for its biological activity. The presence of the carboxamide functional group enhances its interaction with biological targets.

Antimycobacterial Activity

One of the most notable activities of this compound derivatives is their efficacy against Mycobacterium tuberculosis. Research indicates that these compounds act as inhibitors of QcrB, a component of the cytochrome bc1 complex essential for ATP synthesis in M. tuberculosis. .

In vitro studies have demonstrated that several derivatives exhibit moderate to potent antimycobacterial activity. For instance, compounds 5b, 5d, and 5e showed minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL against M. tuberculosis H37 RV strain .

Anti-inflammatory Activity

N-Phenylimidazo[1,2-a]pyridine derivatives have also been investigated for their anti-inflammatory properties. A study highlighted that these compounds could inhibit tumor necrosis factor-alpha (TNF-α) production in vitro and in vivo. The most potent derivative in this series was found to be LASSBio-1749, which significantly reduced TNF-α levels in a subcutaneous air pouch model .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound has been evaluated through various assays:

Parameter Value
Plasma Protein Binding (human/mouse)99.89% / 99.64%
CYP Inhibition (% at 10 μM)CYP1A2: 26.3%
CYP2C9: 32.2%
CYP2C19: 45.2%
CYP2D6: 16.4%
CYP3A4: 52.2%
hERG IC50 (μM)>10
Hepatocytes % remaining at 2 hrs0.19% (human)
Liver microsomes % remaining after 1 hr1.51% (human), 0.15% (mouse)

This table summarizes key pharmacokinetic data that are critical for assessing the safety and efficacy of the compound in clinical settings.

Case Studies

Several case studies have been conducted to evaluate the biological activity of N-Phenylimidazo[1,2-a]pyridine derivatives:

  • Antimycobacterial Study : A series of substituted imidazo[1,2-a]pyridine carboxamides were synthesized and tested against M. tuberculosis. The study identified several compounds with promising activity profiles that could serve as lead candidates for further development .
  • Anti-inflammatory Evaluation : In vivo studies demonstrated that certain derivatives significantly reduced inflammatory markers in animal models. The results suggest potential therapeutic applications in inflammatory diseases such as rheumatoid arthritis or Crohn's disease .

Q & A

Basic Research Questions

Q. What computational strategies are used to optimize the antimycobacterial activity of N-phenylimidazo[1,2-a]pyridine-3-carboxamide derivatives?

  • Methodological Answer : Pharmacophore modeling (e.g., the HHPRR hypothesis with 2 hydrophobic, 1 positive charge, and 2 aromatic ring features) and atom-based 3D-QSAR analysis are key. A 3D-QSAR model (R² = 0.9181 for training set; Q² = 0.6745 for test set) identifies regions where substituents enhance activity. For example, hydrophobic groups at the C6 position and aromatic rings at C2 improve binding to pantothenate synthetase (PDB:3IVX) . Molecular docking (Glide module) and Prime MM-GBSA calculations validate binding modes, with compounds like 26k showing strong binding affinity (ΔG = −10.1 kcal/mol) .

Q. How are imidazo[1,2-a]pyridine-3-carboxamide derivatives synthesized for structure-activity relationship (SAR) studies?

  • Methodological Answer : Derivatives are synthesized via Suzuki coupling or nucleophilic substitution to introduce diverse substituents (e.g., halogens, aryl groups). For example, introducing a phenoxyethyl group at the N-position enhances solubility and activity against M. tuberculosis H37Rv (MIC < 0.06 µg/mL). Reaction conditions (e.g., inert atmosphere, palladium catalysts) are optimized to minimize side products, as described in Scheme 17 of Moraski et al. .

Q. What in vitro assays are used to evaluate the antitubercular potency of these compounds?

  • Methodological Answer : Microplate Alamar Blue Assay (MABA) is used to determine MIC values against M. tuberculosis H37Rv. Compounds with MIC < 1 µM are prioritized for further studies. Cytotoxicity is assessed using Vero or HepG2 cell lines (CC50 > 10 µM indicates selectivity) .

Advanced Research Questions

Q. How do discrepancies between computational predictions and experimental MIC values arise, and how can they be resolved?

  • Methodological Answer : Discrepancies often stem from oversimplified force fields in docking or incomplete ADMET profiling. For instance, a compound may show strong docking scores (e.g., −9.4 kcal/mol) but poor solubility (QPlogS < −5.0), leading to low bioavailability. Resolution involves iterative optimization:

  • Adjust substituents to balance lipophilicity (QPlogPo/w ≈ 2–5) .
  • Validate with MD simulations (1.2 ns runs) to assess protein-ligand stability (RMSD < 3 Å) .
  • Use QikProp to predict ADMET properties (e.g., % human oral absorption >50%) .

Q. How can 3D-QSAR models be validated for robustness in drug design?

  • Methodological Answer : Models are validated via:

  • Internal validation : Leave-one-out (LOO) cross-validation (Q² > 0.5).
  • External validation : Test set prediction (RMSE < 0.7, Pearson R > 0.8) .
  • Contour map analysis : Blue regions (positive coefficients) near aromatic rings indicate favorable hydrophobic interactions; red regions near polar groups suggest steric clashes .

Q. What role does molecular dynamics (MD) play in understanding resistance mechanisms in MDR-TB targets?

  • Methodological Answer : MD simulations (e.g., 1.2 ns Desmond runs) reveal conformational changes in QcrB (cytochrome bc1 subunit) upon ligand binding. For example, mutations like His216→Leu disrupt π-alkyl interactions, reducing binding affinity. Simulations also identify conserved water molecules in the binding pocket that stabilize ligand interactions .

Q. How do structural modifications address metabolic instability in imidazo[1,2-a]pyridine-3-carboxamides?

  • Methodological Answer :

  • Methoxy groups at C7 reduce CYP3A4-mediated oxidation.
  • Fluorine substitution at C6 enhances metabolic stability (t₁/₂ > 4 h in human liver microsomes).
  • Prodrug strategies : Esterification of the carboxamide group improves oral bioavailability (e.g., Q203 tosylate salt) .

Q. Data Contradictions and Resolution

Q. Why do some derivatives show high in vitro potency but poor in vivo efficacy?

  • Resolution :

  • PK/PD mismatch : Optimize logD (1–3) to enhance tissue penetration .
  • Efflux pumps : Use verapamil (P-gp inhibitor) in murine models to assess transporter-mediated resistance .

Q. How to reconcile conflicting QSAR predictions from different software (e.g., PHASE vs. MOE)?

  • Resolution :

  • Consensus modeling: Combine outputs from multiple platforms.
  • Experimental validation: Synthesize top-ranked compounds (e.g., C6-chloro, C2-ethyl derivatives) and test MIC values .

Propiedades

IUPAC Name

N-phenylimidazo[1,2-a]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c18-14(16-11-6-2-1-3-7-11)12-10-15-13-8-4-5-9-17(12)13/h1-10H,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKZXJRXEXOTKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CN=C3N2C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743396
Record name N-Phenylimidazo[1,2-a]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15833-22-4
Record name N-Phenylimidazo[1,2-a]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.